3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE
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Overview
Description
3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a methoxy group, a thiazole ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The piperidine ring is often prepared via hydrogenation of pyridine derivatives .
The final step involves the coupling of the thiazole and piperidine intermediates with the benzamide core. This is typically achieved through a nucleophilic substitution reaction, where the amine group of the piperidine attacks the carbonyl carbon of the benzamide, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives
Scientific Research Applications
3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets . The piperidine ring enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE: shares structural similarities with other thiazole and piperidine derivatives, such as:
Uniqueness
The unique combination of the methoxy, thiazole, and piperidine moieties in this compound provides a distinct pharmacological profile, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-21-14-4-2-3-12(11-14)15(20)18-13-5-8-19(9-6-13)16-17-7-10-22-16/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLLTYICHIEJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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